molecular formula C16H22ClNO2 B4566263 1-[2-(2-chloro-5-methylphenoxy)butanoyl]piperidine

1-[2-(2-chloro-5-methylphenoxy)butanoyl]piperidine

Cat. No.: B4566263
M. Wt: 295.80 g/mol
InChI Key: IRGDYPVJPGOCPF-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-5-methylphenoxy)butanoyl]piperidine is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1339066 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Compounds with structures similar to "1-[2-(2-chloro-5-methylphenoxy)butanoyl]piperidine" have been synthesized and evaluated for their bioactivities. For instance, phenolic bis Mannich bases displaying various halogen substituents have been synthesized and assessed for their cytotoxic and carbonic anhydrase inhibitory effects, suggesting potential as anticancer drug candidates (Yamali, Gul, Sakagami, & Supuran, 2016). Similarly, a series of poly(arylene piperidinium)s were studied as anion exchange membranes for alkaline fuel cells, highlighting the chemical versatility and applicability of piperidine derivatives in material science (Olsson, Pham, & Jannasch, 2018).

Antimicrobial Activity

A study on N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, which are structurally related to the compound of interest, showed good antimicrobial activity against specific strains of bacteria and fungi (Mickevičienė et al., 2015). This demonstrates the potential of these compounds in developing new antimicrobial agents.

Material Science and Polymer Research

Research has also focused on the synthesis and copolymerization of novel phenoxy and benzyloxy ring-substituted acrylates with styrene, exploring their potential in creating new polymer materials (Kharas et al., 2016). Such studies are crucial for advancing material science and finding new applications for piperidine derivatives.

Analytical Applications

In a different application, a liquid chromatography–high-resolution mass spectrometry method was developed to monitor Haloperidol, a compound structurally similar to "this compound," in body fluids and hair of children, showcasing the relevance of these compounds in forensic and clinical toxicology (Favretto et al., 2013).

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-3-14(16(19)18-9-5-4-6-10-18)20-15-11-12(2)7-8-13(15)17/h7-8,11,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDYPVJPGOCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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